Iscotrizinol
Overview
Description
Mechanism of Action
Target of Action
Iscotrizinol, also known as Diethylhexyl butamido triazone (INCI), is primarily used in sunscreens . Its main targets are UVB and some UVA radiation . The compound’s role is to absorb these radiations and protect the skin from their harmful effects .
Mode of Action
This compound works by absorbing UVB and some UVA radiation, with a peak protection at 310 nm . This absorption prevents these radiations from penetrating the skin and causing damage.
Result of Action
The primary result of this compound’s action is the protection of the skin from the harmful effects of UVB and some UVA radiation . By absorbing these radiations, this compound helps prevent sunburn, premature skin aging, and skin cancer.
Biochemical Analysis
Biochemical Properties
It is known that Iscotrizinol interacts with UV radiation, absorbing it to prevent skin damage
Cellular Effects
This compound’s primary cellular effect is the absorption of UV radiation, which protects cells from UV-induced damage It is not yet clear how this compound influences cell signaling pathways, gene expression, or cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its ability to absorb UV radiation .
Temporal Effects in Laboratory Settings
This compound is known for its photostability, with 25 hours required to lose 10% of its SPF protection ability This suggests that this compound remains effective over time in laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iscotrizinol involves the reaction of 4,4’-diaminodiphenylamine with 2-ethylhexyl 4-aminobenzoate in the presence of a triazine derivative. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Iscotrizinol primarily undergoes substitution reactions due to the presence of amino and ester functional groups. These reactions can be catalyzed by acids or bases, depending on the desired outcome .
Common Reagents and Conditions
Substitution Reactions: Common reagents include hydrochloric acid or sodium hydroxide, with reactions typically carried out at room temperature or slightly elevated temperatures.
Oxidation Reactions: This compound can undergo oxidation in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Major Products
The major products formed from these reactions include various substituted triazine derivatives and oxidized benzoate esters .
Scientific Research Applications
Chemistry
Iscotrizinol is extensively studied for its photostability and effectiveness as a UV filter. Researchers are exploring its potential to enhance the stability and efficacy of other sunscreen formulations .
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its role in preventing skin cancer and other UV-induced skin disorders. Its ability to absorb and scatter UV radiation makes it a valuable component in dermatological products .
Industry
Industrially, this compound is used in the formulation of various cosmetic products, including lotions, creams, and sprays. Its high photostability and low dermal absorption make it a preferred choice for long-lasting sun protection .
Comparison with Similar Compounds
Similar Compounds
Ethylhexyl Triazone: Another UV filter with high photostability but slightly different absorption spectrum.
Bemotrizinol: Known for its broad-spectrum UV protection, covering both ultraviolet A and ultraviolet B radiation.
Octocrylene: Commonly used in combination with other UV filters to enhance photostability.
Uniqueness
Iscotrizinol stands out due to its exceptional photostability and prolonged sun protection factor retention. Unlike some other UV filters, it does not degrade quickly under sunlight, making it highly effective for long-term sun protection .
Properties
IUPAC Name |
2-ethylhexyl 4-[[4-[4-(tert-butylcarbamoyl)anilino]-6-[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N7O5/c1-8-12-14-30(10-3)28-55-39(53)33-18-24-36(25-19-33)46-42-48-41(45-35-22-16-32(17-23-35)38(52)51-44(5,6)7)49-43(50-42)47-37-26-20-34(21-27-37)40(54)56-29-31(11-4)15-13-9-2/h16-27,30-31H,8-15,28-29H2,1-7H3,(H,51,52)(H3,45,46,47,48,49,50) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCJHTSDLYVCQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)NC(C)(C)C)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870027 | |
Record name | Iscotrizinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154702-15-5 | |
Record name | Benzoic acid, 4,4′-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, 1,1′-bis(2-ethylhexyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154702-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iscotrizinol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154702155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iscotrizinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15468 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iscotrizinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bis(2-ethylhexyl) 4,4’-{6-[4-tert-butylcarbamoyl)anilino]-1,3,5-triazine-2,4-diyldiimino}dibenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzoic acid, 4,4'-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, 1,1'-bis(2-ethylhexyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISCOTRIZINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UTZ0QC864 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are used to detect and quantify Iscotrizinol in sunscreen products?
A1: High-performance liquid chromatography (HPLC) is a widely used method for analyzing this compound and other UV filters in sunscreen products [, ]. This technique allows for the separation and quantification of multiple UV filters simultaneously, ensuring accurate determination of their concentrations in cosmetic formulations. [] utilizes a C18 column with a gradient of methanol-phosphate buffer for separation and UV detection at specific wavelengths (300, 320, or 360 nm) for quantification of this compound alongside 15 other UV filters.
Q2: Are there any regulatory considerations regarding the use of this compound in sunscreen products?
A2: Yes, the Sunscreen Innovation Act, enacted in 2014, mandates the U.S. FDA to review new sunscreen active ingredients like this compound to determine their safety and efficacy []. While this act aims to expedite the approval process for new sunscreen ingredients, it maintains the FDA's role in ensuring the safety and effectiveness of these substances for consumer protection. [] specifically mentions that this compound, along with seven other UV filters, was under FDA review at the time of publication.
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